molecular formula C14H19N5O6 B554761 Z-Arg(NO2)-OH CAS No. 2304-98-5

Z-Arg(NO2)-OH

Cat. No. B554761
CAS RN: 2304-98-5
M. Wt: 353.33 g/mol
InChI Key: BZPCSFNCKORLQG-UHFFFAOYSA-N
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Description

Z-Arg(NO2)-OH, also known as N-alpha-Carbobenzyloxy-Ng-nitro-L-arginine or Cbz-Arg(NO2)-OH, is a derivative of the amino acid arginine . It is primarily used in biochemical and pharmaceutical research .


Synthesis Analysis

Z-Arg(NO2)-OH is commonly used in peptide synthesis . Its mechanism of action involves its ability to react with other amino acids to form peptide bonds, which are essential for the synthesis of proteins and peptides .


Molecular Structure Analysis

The molecular formula of Z-Arg(NO2)-OH is C14H19N5O6 . The exact mass is 353.133545 .


Chemical Reactions Analysis

Z-Arg(NO2)-OH is used in the field of biochemistry for its ability to react with other amino acids to form peptide bonds .


Physical And Chemical Properties Analysis

Z-Arg(NO2)-OH has a molecular weight of 353.3 . It is soluble in water or 1% acetic acid . The compound should be stored in a desiccated state at -20°C .

Scientific Research Applications

  • Biochemical Research

    • Application : Z-Arg(NO2)-OH is used in the study of cathepsin B activity .
    • Method : Z-Arg-Arg-AMC, a related compound, is used to monitor cathepsin B activity at neutral pH and displays minimal activity at acidic pH .
  • Enzymology
    • Application : Z-Arg(NO2)-OH is used in the study of cathepsin B activity .
    • Method : Z-Arg-Arg-AMC, a related compound, is used to monitor cathepsin B activity at neutral pH and displays minimal activity at acidic pH . The purpose of this study was to design and validate specific fluorogenic peptide substrates that can monitor cathepsin B activity over a broad pH range from acidic to neutral pH conditions .
    • Results : The tripeptide Z-Nle-Lys-Arg-AMC was predicted as a preferred substrate for cathepsin B . Z-Nle-Lys-Arg-AMC displayed the advantageous properties of measuring high cathepsin B specific activity over acidic to neutral pHs and was specifically cleaved by cathepsin B over the other cysteine cathepsins .
  • Pharmaceutical Testing
    • Application : Z-Arg-OBzl(p-NO2) hydrobromide, a related compound, is commonly used as an enzyme substrate in various biochemical studies . It is widely utilized in the field of molecular biology and biochemistry for its ability to mimic specific enzymatic activities .
    • Results : The source does not provide specific results or outcomes related to the use of Z-Arg-OBzl(p-NO2) hydrobromide .

Safety And Hazards

Z-Arg(NO2)-OH should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Z-Arg(NO2)-OH is expected to see growth in the market . It is primarily used for research purposes and not for medicinal or household use . The influence of COVID-19 and the Russia-Ukraine War were considered while estimating market sizes .

properties

IUPAC Name

(2S)-5-[[amino(nitramido)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O6/c15-13(18-19(23)24)16-8-4-7-11(12(20)21)17-14(22)25-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,22)(H,20,21)(H3,15,16,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPCSFNCKORLQG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Arg(NO2)-OH

CAS RN

2304-98-5
Record name N5-[Imino(nitroamino)methyl]-N2-[(phenylmethoxy)carbonyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5-[imino(nitroamino)methyl]-N2-[(phenylmethoxy)carbonyl]-L-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
L Vezenkov, D Danalev… - Collection of Czechoslovak …, 2016 - cccc.uochb.cas.cz
Factor Xa (fXa), a serine protease activates prothrombin to thrombin. The control role of fXa in blood coagulation suggests that fXa inhibitors might have therapeutic utility as …
Number of citations: 3 cccc.uochb.cas.cz
N YANAIHARA, C YANAIHARA… - Chemical and …, 1973 - jstage.jst.go.jp
Treatment of XVI with TFA gave the corresponding hydrazide (XVIII). Coupling of the azide derived from XVIII with XV gave crude protected tetradecapeptide (XIX), which was …
Number of citations: 15 www.jstage.jst.go.jp
L Juliano, MA JULIANO, A DE MIRANDA… - Chemical and …, 1987 - jstage.jst.go.jp
Z-Arg (Tos)-Pro-NHNHBoc(1) and Z-Arg (Tos)-Val-NHNHBoc(2) were prepared by the DCC, DCC—HOBt, DCC—DNp, mixed anhydride and DPPA methods. In each coupling reaction, …
Number of citations: 25 www.jstage.jst.go.jp
L KISFALUDY, O NYÉKI, I SCHŐN, L DÉNES… - 1983 - degruyter.com
Seventeen peptides, related to thymopoietin pentapeptide, L-arginyl-L-lysyl-L-aspartyl--L-valyl-L-tyrosine (thymopentin) were synthesized by the stepwise strategy in solution. Of these, L…
Number of citations: 36 www.degruyter.com
Y Nosho, K Otagiri, I Shinoda, H Okai - Agricultural and Biological …, 1985 - jstage.jst.go.jp
In order to investigate the production of a strong bitter taste of the tetrapeptide, Arg-Pro-Phe-Phe (1), wesynthesized 16 kinds of analogs and tasted them. Fromthe results, it wasclarified …
Number of citations: 32 www.jstage.jst.go.jp
H Aoyagi, N Izumiya, A Sakurai, K Sakata, S Tamura - Experientia, 1977 - Springer
For the identification of a peptidyl principle inducing sexual agglutination in the yeast, 2 supposed hexapeptides (1a, b) were synthesized by the conventional method. The1a (H-Arg-Gly-…
Number of citations: 8 link.springer.com
TV Semko, SV Burov, OS Veselkina… - Chemistry of Natural …, 1994 - Springer
With the aim of obtaining antitumoral drugs possessing a binary action mechanism, we have synthesized a series of shortened analogs of luliberin, including some containing a 1-…
Number of citations: 2 link.springer.com
JK INMAN - Protection of Functional Groups in Peptide Synthesis …, 2014 - books.google.com
A major consideration in planning the synthesis of a peptide is the potential involvement of side-chain functional groups in undesired reactions during formation of peptide bonds or …
Number of citations: 0 books.google.com
AN Starratt, RW Steele - Insect biochemistry, 1984 - Elsevier
Supranormal levels (0.13–31 μg) of proctolin injected into the cockroach, Periplaneta americana, disappear within minutes from the haemolymph. Treated insects exhibit a short-term …
Number of citations: 66 www.sciencedirect.com
H Yajima, N Fujii, S Funakoshi, T Watanabe… - Tetrahedron, 1988 - Elsevier
For the chemical synthesis of proteins, an efficient deprotecting procedure by combination of a hard acid, trimethylsilyl trifluoromethanesulfonate, and a soft nucleophile, such as …
Number of citations: 158 www.sciencedirect.com

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